2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide is an organic compound that features a bromophenoxy group and a pyridinylmethyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide typically involves the reaction of 4-bromophenol with 3-pyridinemethanol in the presence of a base to form the intermediate 4-bromophenoxy-3-pyridinemethanol. This intermediate is then reacted with acetic anhydride to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiourea. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenoxy group can yield phenolic compounds, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the pyridinylmethyl acetamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)pyridine: Similar in structure but lacks the acetamide moiety.
5-bromo-2-oxindole: Contains a bromine atom but has a different core structure.
2-(4-chlorophenoxy)-N-(pyridin-3-ylmethyl)acetamide: Similar structure with a chlorine atom instead of bromine.
Uniqueness
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide is unique due to the presence of both the bromophenoxy and pyridinylmethyl acetamide groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-3-5-13(6-4-12)19-10-14(18)17-9-11-2-1-7-16-8-11/h1-8H,9-10H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFHXBSYGXDKZSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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